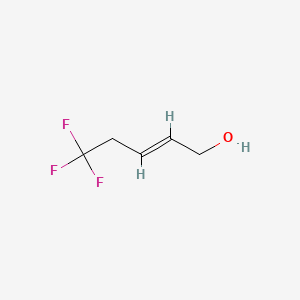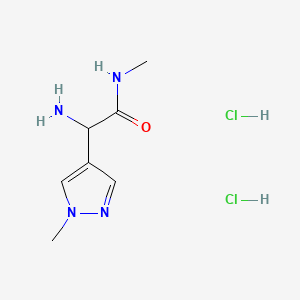![molecular formula C10H16O B13590852 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol](/img/structure/B13590852.png)
1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bicyclo[221]heptan-2-yl)cyclopropan-1-ol is a unique organic compound characterized by its bicyclic structure This compound is notable for its rigid framework, which imparts distinct chemical properties and reactivity The bicyclo[22
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of norbornene derivatives. One common method is the reaction of norbornene with diazomethane in the presence of a catalyst such as copper(I) chloride. This reaction proceeds via a carbene intermediate, leading to the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ alternative catalysts and reagents to improve efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation with a palladium catalyst.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogen gas, palladium catalyst
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Formation of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropanone
Reduction: Formation of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropane
Substitution: Formation of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropyl halides
Aplicaciones Científicas De Investigación
1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes and receptors, influencing biochemical pathways. For example, it may inhibit certain enzymes by fitting into their active sites and blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
Norborneol: Similar bicyclic structure but lacks the cyclopropane ring.
Isoborneol: A stereoisomer of norborneol with different spatial arrangement.
Bornyl acetate: An ester derivative of borneol with distinct chemical properties.
Uniqueness
1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol is unique due to the presence of both the bicyclic norbornane structure and the cyclopropane ring. This combination imparts distinct reactivity and stability, making it valuable for studying complex chemical reactions and developing new materials .
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H16O/c11-10(3-4-10)9-6-7-1-2-8(9)5-7/h7-9,11H,1-6H2 |
Clave InChI |
QNDCTNFZCBFDNY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2C3(CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


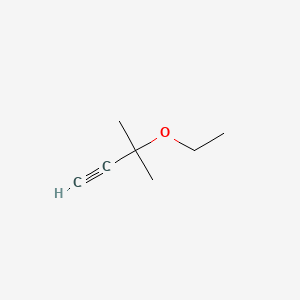

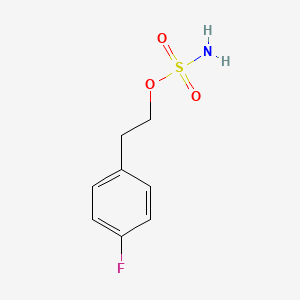
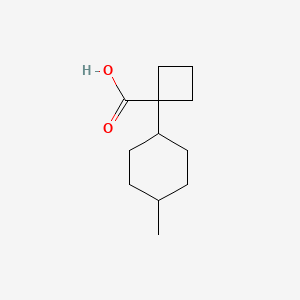

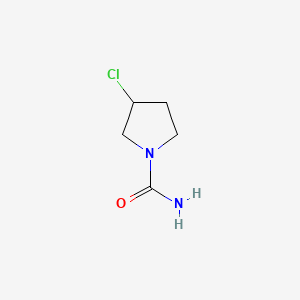
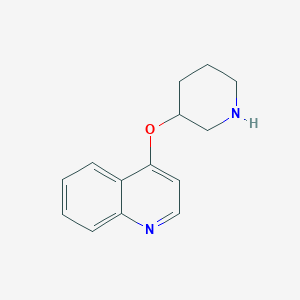
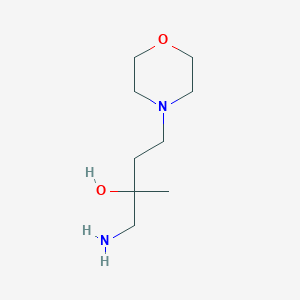
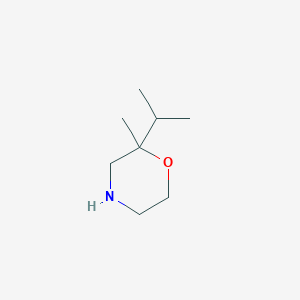

![rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride](/img/structure/B13590832.png)
